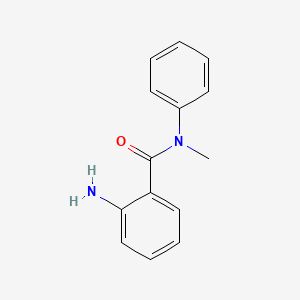

2-amino-N-methyl-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-16(11-7-3-2-4-8-11)14(17)12-9-5-6-10-13(12)15/h2-10H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAMPFHGRZZYDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288801 | |

| Record name | 2-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-37-7 | |

| Record name | 6632-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-N-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 2 Amino N Methyl N Phenylbenzamide and Its Derivatives

Established Synthetic Routes to 2-Amino-N-methyl-N-phenylbenzamide

The formation of the this compound structure is primarily achieved through methods that construct the central amide bond. These routes often begin with precursors like isatoic anhydride (B1165640) or 2-aminobenzoic acid.

Condensation Reactions for Benzamide (B126) Formation

A prevalent and effective method for synthesizing 2-aminobenzamides involves the condensation reaction between isatoic anhydride and a corresponding amine. nih.govresearchgate.net In this approach, isatoic anhydride reacts with N-methylaniline, leading to the ring-opening of the anhydride and subsequent formation of the amide bond with the expulsion of carbon dioxide. This reaction is typically performed by heating the reactants in a suitable solvent such as dimethylformamide (DMF) or glacial acetic acid. nih.govresearchgate.netrsc.org

A general procedure involves refluxing a solution of isatoic anhydride with an equimolar amount of the amine in DMF for several hours. nih.gov Upon cooling, the product often precipitates and can be isolated through filtration. nih.gov This method is advantageous due to the commercial availability of isatoic anhydride and the straightforward nature of the reaction. For instance, various substituted 2-amino-N-phenylbenzamides have been synthesized by reacting appropriately substituted isatoic anhydrides with anilines. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Isatoic Anhydride | o-Toluidine | Heat, 120°C, 2h | 2-Amino-N-(2-methylphenyl)benzamide | 75 | sciencemadness.org |

| Isatoic Anhydride | Aniline Derivatives | Reflux in DMF, 6h | 2-Amino-N-arylbenzamides | 72-97 | nih.gov |

| 6-Chloro-isatoic anhydride | Aniline Derivatives | Melt, 170-180°C | 2-Amino-5-chloro-N-phenylbenzamides | 15-29 | researchgate.net |

Nucleophilic Substitution Approaches

Nucleophilic acyl substitution provides another fundamental route to the benzamide core. This approach typically involves reacting an activated derivative of 2-aminobenzoic acid, such as an acyl chloride, with N-methylaniline. The high reactivity of the acyl chloride facilitates the attack by the amine nucleophile.

A general strategy for synthesizing N-phenylbenzamides involves reacting substituted benzoyl chlorides with a suitable amine source in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). unair.ac.id While this specific study used 1,3-diphenylthiourea as the amine source, the principle applies to the use of N-methylaniline to yield the target compound. The base is crucial for scavenging the HCl generated during the reaction. This method allows for the synthesis of various analogues by employing substituted 2-aminobenzoyl chlorides.

| Acylating Agent | Nucleophile | Conditions | Product Class | Reference |

| Substituted Benzoyl Chlorides | 1,3-Diphenylthiourea | Triethylamine, THF, 70°C, 4h | N-Phenylbenzamides | unair.ac.id |

| N-Acylalanine Acid Chloride | Benzene | AlCl₃ | N-Acyl-phenylethylamines | mdma.ch |

One-Pot Synthesis Strategies for Substituted Analogues

One-pot syntheses are highly efficient as they allow for the construction of complex molecules from simple precursors in a single reaction vessel, avoiding the isolation of intermediates. For the synthesis of substituted analogues of this compound, several one-pot strategies have been developed.

Synthetic Transformations and Derivatization Strategies of the this compound Core

The this compound scaffold possesses multiple reactive sites, primarily the 2-amino group and the aromatic rings, which can be targeted for further functionalization.

Alkylation and Acylation Reactions

The primary amino group at the C2 position is a key site for derivatization through alkylation and acylation reactions. N-alkylation can introduce diverse substituents, modifying the steric and electronic properties of the molecule. For instance, N-alkylation of amino acid derivatives has been achieved using alcohols in the presence of a catalyst, a method known as hydrogen-borrowing alkylation, which offers a green alternative to traditional methods. nih.govnih.gov Another common method involves using sodium hydride and methyl iodide for N-methylation. monash.edu

Acylation of the amino group is also a common transformation. Friedel-Crafts acylation reactions, for example, have been used to introduce acyl groups onto amino-protected amino acids. mdma.chclockss.org These reactions typically require a protecting group on the nitrogen to prevent side reactions. clockss.org A study demonstrated the N-arylation of the 2-amino group of 2-amino-N-phenylbenzamide with phenylboronic acid using a copper-based catalyst in what is known as a Chan-Evans-Lam (CEL) coupling reaction. researchgate.netresearchgate.net This method proved effective for both electron-rich and electron-deficient boronic acids. researchgate.net

| Substrate | Reagent(s) | Reaction Type | Product Class | Reference |

| 2-Amino-N-phenylbenzamide | Phenylboronic Acid, Cu@Phen@MGO | N-Arylation (Chan-Evans-Lam) | N-Aryl-2-amino-N-phenylbenzamides | researchgate.netresearchgate.net |

| N,N-dialkyl benzamides | Methyl Sulfides, LDA | C-H Alkylation | α-Sulfenylated ketones | nih.gov |

| Amino Acid Esters | Alcohols, Ruthenium Catalyst | N-Alkylation (Hydrogen Borrowing) | N-Alkyl Amino Acid Esters | nih.gov |

Halogenation Procedures for Substituted Analogues

Introducing halogen atoms onto the aromatic rings of the this compound core is a critical strategy for creating analogues with modified properties. Halogenation is typically achieved either by using halogenated starting materials or by direct electrophilic halogenation of the synthesized core.

A series of 2-amino-5-chloro-N-phenylbenzamides were synthesized by starting with 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione (6-chloro-isatoic anhydride) and melting it with the appropriate aniline. researchgate.net This method directly incorporates the halogen into the benzamide backbone. Alternatively, direct halogenation can be performed on the aminobenzamide product. A one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides utilized N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) for electrophilic aromatic substitution on the pre-formed aminobenzamide intermediate. sioc-journal.cn

| Substrate | Halogenating Agent | Product | Reference |

| 2-Amino-N,3-dimethylbenzamide | N-Chlorosuccinimide (NCS) | 2-Amino-5-chloro-N,3-dimethylbenzamide | sioc-journal.cn |

| 2-Amino-N,3-dimethylbenzamide | N-Bromosuccinimide (NBS) | 2-Amino-5-bromo-N,3-dimethylbenzamide | sioc-journal.cn |

| 2-Amino-N,3-dimethylbenzamide | N-Iodosuccinimide (NIS) | 2-Amino-5-iodo-N,3-dimethylbenzamide | sioc-journal.cn |

Cyclization Reactions to Form Fused Heterocycles

The 2-aminobenzamide (B116534) scaffold is a versatile precursor for the synthesis of a variety of fused heterocyclic systems. These cyclization reactions are crucial for creating complex molecular architectures.

One prominent pathway involves the conversion of 2-amino-N-phenylbenzamides into 3-phenyl-1,2,3-benzotriazin-4(3H)-ones . This transformation is typically achieved through diazotization of the primary amino group, followed by a spontaneous intramolecular cyclization. For instance, a series of substituted 2-amino-N-phenylbenzamides have been successfully converted to their corresponding benzotriazinone derivatives. chemsynthesis.com The reaction generally proceeds in an aqueous ethanol (B145695) solution. chemsynthesis.com

Another significant class of fused heterocycles derived from 2-aminobenzamides are quinazolinones . A metal-free approach has been developed for the synthesis of 2-aryl quinazolinones from 2-amino benzamides and methylarenes. researchgate.net This method utilizes a dual benzylic C-H bond amination. The reaction conditions can be optimized by using solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or dimethylacetamide (DMA). researchgate.net Furthermore, 2-amino-N-phenylbenzamide can react with isatin (B1672199) in the presence of an iodine/tert-butyl hydroperoxide (I2/TBHP) system to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenylbenzamide .

The following table summarizes the synthesis of various quinazolinone derivatives from 2-amino-N-phenylbenzamide and substituted isatins:

| Entry | Isatin Derivative | Product | Yield (%) |

| 1 | Isatin | 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylbenzamide | 85 |

| 2 | 5-Fluoroisatin | 2-(5-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylbenzamide | 78 |

| 3 | 5-Chloroisatin | 2-(5-chloro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylbenzamide | 79 |

| 4 | 5-Nitroisatin | 2-(5-nitro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylbenzamide | 68 |

Table 1: Synthesis of quinazolinone derivatives.

Copper-catalyzed oxidative cyclization presents another route to quinazolinones and indazolones from 2-amino-N-phenyl benzamide. This method highlights the utility of transition metals in facilitating the construction of these heterocyclic rings. rsc.org

Cross-Coupling Methodologies for Functionalization

Cross-coupling reactions are a powerful tool for the functionalization of the 2-aminobenzamide core, allowing for the introduction of various substituents. The Chan-Evans-Lam (CEL) coupling, a copper-catalyzed N-arylation, is a notable example.

A study has demonstrated the N-arylation of 2-amino-N-phenylbenzamide with phenylboronic acid using a heterogeneous copper-supported magnetic graphene oxide catalyst functionalized with a phenanthroline-type ligand (Cu@Phen@MGO). researchgate.net This reaction proceeds efficiently at room temperature in methanol (B129727) and tolerates a range of electronically diverse substituents on the boronic acid, affording the corresponding N-arylated products in good yields. researchgate.net The catalyst's heterogeneous nature also allows for easy recovery and reuse. researchgate.net

| Entry | Aryl Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Phenylamino)-N-phenylbenzamide | 92 |

| 2 | 4-Methylphenylboronic acid | 4-Methyl-N-(2-(phenylcarbamoyl)phenyl)aniline | 95 |

| 3 | 4-Methoxyphenylboronic acid | 4-Methoxy-N-(2-(phenylcarbamoyl)phenyl)aniline | 96 |

| 4 | 4-Chlorophenylboronic acid | 4-Chloro-N-(2-(phenylcarbamoyl)phenyl)aniline | 89 |

| 5 | 4-Fluorophenylboronic acid | 4-Fluoro-N-(2-(phenylcarbamoyl)phenyl)aniline | 90 |

Table 2: Chan-Evans-Lam coupling of 2-amino-N-phenylbenzamide with various aryl boronic acids. researchgate.net

Interestingly, attempts to achieve a cross-dehydrogenative N-N coupling with this compound have been unsuccessful under certain conditions, indicating that the nature of the N-substituents is critical for the success of such transformations. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction parameters is crucial for maximizing product yields and ensuring the efficiency of synthetic routes. This involves a systematic investigation of solvents, catalysts, temperature, and reaction times.

In the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, a derivative of the target compound, reaction temperatures have been optimized. For instance, the chlorination step is carried out at a temperature range of about 20 °C to 140 °C, with a more specific range of 120 °C to 130 °C being identified as optimal. chemmethod.com The initial reaction to form the benzamide intermediate is conducted at a temperature between 0 °C and 100 °C. chemmethod.com

For the synthesis of quinazolinones from 2-amino benzamides, the choice of solvent and additives has been shown to significantly impact the yield. researchgate.net A study on the annulation of 2-amino-N-phenylbenzamide with methylarenes revealed that while the reaction proceeds without a transition metal catalyst, the addition of p-toluenesulfonic acid (TsOH) markedly improves the yield. researchgate.net Among various oxidants tested, di-tert-butyl peroxide (DTBP) was found to be the most effective. researchgate.net

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenylbenzamide from isatin and 2-amino-N-phenylbenzamide was optimized by screening various solvents and catalyst loadings. The use of 30 mol% of iodine as a catalyst in refluxing methanol provided the highest yield of 85%.

| Solvent | Yield (%) |

| Methanol | 85 |

| Acetonitrile | 80 |

| Ethanol | 78 |

| 2-Propanol | 76 |

| 1,2-Dichloroethane | 73 |

| Dichloromethane | 72 |

| Toluene | 70 |

| 1,4-Dioxane | 60 |

| Chloroform | 50 |

Table 3: Effect of solvent on the yield of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenylbenzamide.

Green Chemistry Approaches and Sustainable Synthesis for Benzamide Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of benzamide compounds to minimize environmental impact and enhance safety. These approaches focus on the use of greener solvents, solvent-free conditions, and efficient, reusable catalysts.

One green method for benzamide synthesis involves an extraction reaction mechanism that avoids the use of benzoyl chloride. researchgate.net This process, which uses benzoic acid, phosphorus oxychloride, and ammonia (B1221849) water, results in a high purity product (>98.5%) and a yield greater than 85%. researchgate.net A key advantage is the ability to recover and reuse the solvent with a recovery rate of over 80%. researchgate.net

Solvent-free synthesis is another cornerstone of green chemistry. A method for preparing amides from carboxylic acids and urea (B33335) uses boric acid as a catalyst and involves simple trituration followed by direct heating, completely eliminating the need for a solvent. rsc.org Similarly, microwave-assisted synthesis of N-substituted benzamides from N-aryl-N'-benzoylthioureas under solvent-free conditions has been reported, offering a rapid and efficient alternative to conventional heating methods. researchgate.net

The selection of environmentally benign solvents is also a critical aspect. Studies have been conducted to identify green alternatives to commonly used but toxic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for the synthesis and processing of benzamides. mdpi.com For instance, 4-formylmorpholine (4FM) has been identified as a potentially greener substitute for DMF in certain applications. mdpi.com Furthermore, the use of biocatalysts, such as those derived from Trapa natans L., for Ullmann coupling reactions to produce biaryl derivatives represents a move towards more sustainable catalytic systems. researchgate.net

In the context of synthesizing related heterocyclic compounds like benzimidazoles, various green methods have been developed. These include using water as a solvent, employing reusable catalysts like zinc oxide nanoparticles, and utilizing microwave irradiation to accelerate reactions and reduce energy consumption. nih.govrjptonline.org These strategies, while not directly applied to this compound in the reviewed literature, offer valuable insights into sustainable practices that could be adapted for its synthesis and the synthesis of its derivatives.

Structural Elucidation and Conformational Analysis of 2 Amino N Methyl N Phenylbenzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the structural integrity and electronic properties of a molecule. However, detailed, publicly accessible research findings for some of these techniques specifically for 2-amino-N-methyl-N-phenylbenzamide are limited.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Experimental ¹H and ¹³C NMR spectroscopic data for this compound were not available in the reviewed scientific literature. This technique would typically be used to confirm the proton and carbon environments, including the chemical shifts of the methyl group, the aromatic protons on the three distinct phenyl rings, and the carbons of the benzamide (B126) backbone, providing definitive structural assignment in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific experimental Infrared (IR) and Raman spectra for this compound have not been detailed in the available research. These vibrational spectroscopy techniques would be instrumental in identifying key functional groups. Expected characteristic bands would include N-H stretching vibrations for the secondary amine, C=O stretching of the tertiary amide, C-N stretching bands, and various C-H and C=C stretching and bending modes associated with the three aromatic rings.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

While a detailed mass spectrum and fragmentation analysis for this compound is not presently available in the surveyed literature, its molecular weight has been unequivocally confirmed through crystallographic analysis. The molecular formula is C₂₀H₁₈N₂O, corresponding to a molecular weight of 302.36 g/mol nih.govresearchgate.net. Mass spectrometry would serve to confirm this molecular weight via the molecular ion peak (M⁺) and provide insight into the molecule's stability and fragmentation pathways under ionization, typically involving characteristic losses of phenyl, methyl, and carbonyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Published experimental UV-Vis spectroscopic data for this compound could not be located. This analysis would reveal information about the electronic transitions within the molecule, typically π→π* and n→π* transitions associated with the conjugated aromatic systems and the carbonyl group. The absorption maxima (λ_max) and molar absorptivity values would characterize its optical properties.

Crystallographic Analysis of this compound and Analogues

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The compound crystallizes in an orthorhombic system with the space group Pna2₁ researchgate.net. The molecule consists of three aromatic rings which are not coplanar nih.govnih.gov. The dihedral angle between the central benzamide ring and the N-phenyl ring is 59.86 (9)°, while the angle between the benzamide ring and the 2-anilino ring is 46.57 (10)° nih.govresearchgate.netnih.gov.

A significant feature of the molecular structure is an intramolecular N—H···O hydrogen bond. This bond forms between the hydrogen atom of the secondary amine (the anilino group) and the oxygen atom of the benzamide carbonyl group, which helps to stabilize the molecular conformation nih.govresearchgate.netnih.govresearchgate.net. In the crystal lattice, the packing is further influenced by C—H···O and C—H···π interactions nih.govresearchgate.netnih.gov. The bond lengths and angles within the molecule are all within normal, expected ranges nih.govresearchgate.net.

Below are tables summarizing the key crystallographic data and hydrogen bond geometry.

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₀H₁₈N₂O |

| Formula Weight | 302.36 |

| Temperature (K) | 93 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 11.086 (2) Å |

| b = 18.150 (4) Å | |

| c = 7.5962 (17) Å | |

| Volume (ų) | 1528.4 (6) |

| Z | 4 |

| Reflections Collected | 12048 |

| Independent Reflections | 1887 |

| Final R indices [I > 2σ(I)] | R1 = 0.033 |

| R indices (all data) | wR2 = 0.080 |

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N2—H2N···O1 | 0.85 (2) | 2.05 (2) | 2.684 (2) | 131.1 (18) |

Data sourced from Yang et al. (2009) nih.govresearchgate.net.

Analysis of Intramolecular Hydrogen Bonding Networks

Table 1: Intramolecular Hydrogen Bond Geometry

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N2—H2A···O1 | 0.85 (2) | 2.11 (2) | 2.733 (2) | 129 (2) |

| Data sourced from crystallographic information file for C₂₀H₁₈N₂O. nih.gov |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Beyond the intramolecular forces, the arrangement of molecules within the crystal lattice is governed by a series of weaker intermolecular interactions. researchgate.net In the crystal structure of 2-anilino-N-methyl-N-phenylbenzamide, C—H⋯O and C—H⋯π interactions are present. nih.govnih.gov Symmetry-related molecules are linked by these C—H⋯O interactions, contributing to the cohesion of the crystal packing. nih.gov Furthermore, a number of C—H⋯π interactions are observed, where hydrogen atoms from one molecule interact with the electron-rich π systems of the aromatic rings of an adjacent molecule. nih.govresearchgate.net These directional interactions, although weaker than classical hydrogen bonds, play a crucial role in the formation of the specific three-dimensional supramolecular architecture. nih.gov

Table 2: Intermolecular Interaction Details

| Interaction Type | Description |

| C—H⋯O | Links symmetry-related molecules within the crystal structure. |

| C—H⋯π | Involves hydrogen atoms interacting with the π-systems of the aromatic rings. |

| Based on findings reported in crystallographic studies. nih.govnih.gov |

Conformational Analysis of Aromatic Rings and Amide Linkages in Crystalline States

The solid-state conformation of 2-anilino-N-methyl-N-phenylbenzamide is characterized by a distinct non-planar arrangement of its constituent aromatic rings. researchgate.net The molecule is composed of three primary aromatic rings: the benzamide ring, the N-phenyl ring of the amide group, and the anilino phenyl ring. nih.gov X-ray diffraction studies have determined the precise dihedral angles between these planes, revealing a significantly twisted structure. nih.govnih.gov

The dihedral angle between the central benzamide ring and the N-phenyl ring (attached to the amide nitrogen) is 59.86 (9)°. nih.govresearchgate.netnih.gov The angle between the benzamide ring and the aniline ring is 46.57 (10)°. nih.govresearchgate.netnih.gov The two terminal phenyl rings (aniline and N-phenyl) are inclined to one another by 14.0 (1)°. nih.govresearchgate.net The amide plane itself is also twisted relative to the aromatic systems. The dihedral angle between the amide plane (defined by atoms N1/C7/O1) and the N-phenyl ring is 56.30 (19)°, while the angle between the amide plane and the central benzamide ring is 34.59 (19)°. nih.gov This twisted conformation is a result of steric hindrance between the bulky substituent groups, which forces them out of a single plane to achieve a more stable energetic state. researchgate.net

Table 3: Key Dihedral Angles in the Crystalline State

| Planes | Dihedral Angle (°) |

| Benzamide Ring B — N-Phenyl Ring A | 59.86 (9) |

| Benzamide Ring B — Aniline Ring C | 46.57 (10) |

| N-Phenyl Ring A — Aniline Ring C | 14.0 (1) |

| Amide Plane (N1/C7/O1) — N-Phenyl Ring A | 56.30 (19) |

| Amide Plane (N1/C7/O1) — Benzamide Ring B | 34.59 (19) |

| Data from single-crystal X-ray diffraction analysis. nih.govresearchgate.net |

Computational Chemistry and Theoretical Studies on 2 Amino N Methyl N Phenylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its three-dimensional geometry. For 2-amino-N-methyl-N-phenylbenzamide, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311G(d,p), would be employed to determine the most stable conformation of the molecule.

Furthermore, DFT calculations yield important electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and stability of a molecule. A smaller gap generally indicates a more reactive species.

Table 1: Illustrative DFT-Calculated Parameters for this compound

| Parameter | Illustrative Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and orbital interactions within a molecule. wisc.edu It provides a detailed picture of the delocalization of electron density, which is a key factor in molecular stability. For this compound, NBO analysis would reveal hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals.

Table 2: Illustrative NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N (amino) | π* (C-C) of Phenyl Ring | ~5-10 |

| LP(1) N (amide) | π* (C=O) | ~20-30 |

| π (C=C) of Phenyl Ring | π* (C=O) | ~2-5 |

Note: The values in this table are illustrative and represent typical stabilization energies for such interactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted on the molecular surface, with different colors representing different potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red) and positive potential (typically colored blue). The negative regions, rich in electron density, are susceptible to electrophilic attack, while the positive regions, which are electron-deficient, are prone to nucleophilic attack.

In this molecule, the most negative potential would be expected around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs. The area around the amino group would also exhibit a negative potential. Conversely, the hydrogen atoms of the amino group and the aromatic rings would show positive potential. dergipark.org.tr This information is crucial for understanding how the molecule interacts with other chemical species. nih.gov

Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

The Atoms in Molecule (AIM) theory and Reduced Density Gradient (RDG) analysis are computational methods used to study non-covalent interactions, such as hydrogen bonds and van der Waals forces. These interactions are fundamental to understanding the supramolecular chemistry and crystal packing of a compound.

For this compound, AIM analysis would identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties of these BCPs, such as the electron density and its Laplacian, can characterize the strength and nature of the interaction.

RDG analysis provides a visual representation of non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This results in surfaces that highlight different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue or green surfaces, while weak van der Waals interactions are represented by green or light brown surfaces, and steric repulsions are shown in red. For this compound, this analysis would reveal intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, as well as van der Waals interactions between the phenyl rings.

Computational Modeling of Structure-Function Relationships

Computational modeling plays a pivotal role in establishing relationships between the structure of a molecule and its function. By systematically modifying the structure of this compound in silico and calculating its properties, one can develop a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR).

For example, by introducing different substituents on the phenyl rings, one could computationally assess how these changes affect the molecule's electronic properties, such as its HOMO-LUMO gap or dipole moment. This information can then be correlated with experimentally observed activities, if available. Such studies are instrumental in the rational design of new molecules with desired properties.

Simulations of Intermolecular Interactions and Crystal Packing Energetics

Understanding how molecules pack in a crystal is essential for predicting the solid-state properties of a material. Computational simulations can be used to explore the potential crystal packing arrangements and to calculate the energetics of these arrangements.

Hirshfeld surface analysis is another powerful tool used in this context. It provides a visual representation of intermolecular contacts and a quantitative breakdown of these contacts. This analysis can reveal the percentage contribution of different types of interactions (e.g., H···H, C···H, O···H) to the total crystal packing. nih.gov These simulations and analyses are crucial for understanding polymorphism and for predicting the most stable crystal structure.

Biological Activities and Mechanistic Investigations of 2 Amino N Methyl N Phenylbenzamide and Its Derivatives

Antiprotozoal Activities

Derivatives of 2-amino-N-methyl-N-phenylbenzamide have emerged as a promising class of antiprotozoal agents, particularly against kinetoplastid parasites. These single-celled organisms are responsible for a group of neglected tropical diseases, including African trypanosomiasis, Chagas disease, and leishmaniasis, which affect millions of people worldwide. acs.orgnih.gov The unique mitochondrial DNA of these parasites, known as kinetoplast DNA (kDNA), serves as a primary target for these compounds. acs.orgnih.gov

Efficacy Against Kinetoplastid Parasites (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania donovani)

Research has demonstrated the potent and, in some cases, selective activity of N-phenylbenzamide derivatives against various kinetoplastid parasites. acs.orgnih.gov Bis(2-aminoimidazolines), a class of compounds featuring the N-phenylbenzamide core, have shown established efficacy against Trypanosoma brucei both in laboratory settings and in animal models of African trypanosomiasis. acs.orgnih.gov

Further modifications to the core structure have led to the development of analogues with broader activity. For instance, while bis(2-aminoimidazolines) exhibit micromolar activity against T. brucei, they are less effective against Leishmania or T. cruzi. acs.orgnih.gov In contrast, bisarylimidamides, another series of derivatives, have demonstrated submicromolar inhibitory activity against all three parasites: T. brucei, T. cruzi, and Leishmania donovani. nih.govnih.gov

The following table summarizes the in vitro activity of representative N-phenylbenzamide derivatives against kinetoplastid parasites.

| Compound Series | Target Parasite | Activity Range | Reference |

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar | nih.govnih.gov |

| Bis(2-aminobenzimidazoles) | Trypanosoma brucei | Micromolar | nih.govnih.gov |

| Bisarylimidamides | Trypanosoma brucei | Submicromolar | nih.govnih.gov |

| Bisarylimidamides | Trypanosoma cruzi | Submicromolar | nih.govnih.gov |

| Bisarylimidamides | Leishmania donovani | Submicromolar | nih.govnih.gov |

It is noteworthy that these compounds generally show no significant activity against the non-kinetoplastid parasite Trichomonas vaginalis. nih.govnih.gov

Molecular Mechanisms of Antiprotozoal Action: DNA Minor Groove Binding and Intercalation

The primary mechanism by which these N-phenylbenzamide derivatives exert their antiprotozoal effects is through interaction with the parasites' DNA, specifically the AT-rich regions of the kDNA minor groove. acs.orgnih.govnih.gov The unique structure of kDNA, a network of interlocked circular DNA molecules within the mitochondrion, makes it an attractive and selective target.

Studies have shown that different series of these compounds can bind to DNA in distinct ways. For example, bis(2-aminoimidazolines) and bisarylimidamides bind strongly and selectively to the minor groove of AT-rich DNA. nih.govnih.gov In contrast, bis(2-aminobenzimidazoles) have been shown to bind through a combination of minor groove binding and intercalation, where the molecule inserts itself between the base pairs of the DNA. nih.govnih.gov The binding of these compounds to AT-rich DNA has been confirmed using techniques such as surface plasmon resonance (SPR) biosensor experiments. nih.gov

The ionization state of the molecules at physiological pH (7.4), as indicated by their pKa values, has been correlated with their DNA binding affinities. nih.govnih.gov This suggests that the specific chemical properties of the derivatives play a crucial role in their ability to interact with the DNA target.

Displacement of Essential DNA-Binding Proteins from Kinetoplast DNA

A key consequence of the binding of these N-phenylbenzamide derivatives to kDNA is the displacement of essential DNA-binding proteins. acs.orgnih.gov Strong experimental evidence suggests that these compounds can displace High Mobility Group (HMG)-box-containing proteins from their binding sites on kDNA. acs.orgnih.gov These proteins are vital for the proper function and maintenance of the kDNA network.

The displacement of these essential proteins leads to the disruption of the kDNA structure and, ultimately, to the death of the parasite. acs.orgnih.gov This targeted disruption of a critical cellular process within the parasite, which is absent in the host, provides a strong basis for the selective toxicity of these compounds.

Anticancer and Antitumor Properties

In addition to their antiprotozoal activity, derivatives of 2-amino-N-phenylbenzamide have been investigated for their potential as anticancer agents. nih.govresearchgate.net Their mechanism of action in this context often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Histone Deacetylase (HDAC) Inhibitory Activity

A significant area of research has focused on the ability of 2-aminobenzamide (B116534) derivatives to act as histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Studies have shown that the 2-aminobenzamide group is a critical structural feature for HDAC inhibition. nih.gov Derivatives containing this moiety have demonstrated inhibitory activity against class I HDACs, particularly HDAC1, HDAC2, and HDAC3. nih.gov For instance, certain novel benzamide (B126) derivatives have shown inhibitory activity against HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

The following table presents the inhibitory activity of a representative 2-aminobenzamide derivative (7j) against class I HDAC isoforms.

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | Reference |

| 7j | 0.65 | 0.78 | 1.70 | nih.gov |

| Entinostat (Reference) | 0.93 | 0.95 | 1.8 | nih.gov |

Notably, these compounds, similar to the reference drug entinostat, were found to be inactive against HDAC8. nih.gov

Mechanisms of HDAC Inhibition and Cellular Effects

The inhibition of HDACs by 2-aminobenzamide derivatives leads to the hyperacetylation of histones, which in turn alters gene expression. nih.gov This can reactivate the expression of silenced tumor suppressor genes, such as the p21 gene, which blocks cyclin/CDK complexes and leads to cell cycle arrest. nih.gov

The cellular effects of HDAC inhibition by these compounds are multifaceted and contribute to their anticancer activity. These effects include:

Cell Cycle Arrest: Upregulation of p21 leads to the inhibition of cell cycle progression. nih.gov

Apoptosis: HDAC inhibition can modulate the balance between pro- and anti-apoptotic proteins, ultimately inducing programmed cell death in tumor cells. nih.gov This can occur through the upregulation of pro-apoptotic genes like Bmf and Bim, as well as TRAIL and DR5. nih.gov

p53 Stabilization: Hyperacetylation can stabilize the p53 tumor suppressor protein, promoting both cell cycle arrest and the expression of pro-apoptotic genes. nih.gov

Anti-angiogenesis: HDAC inhibitors can lead to the degradation of the pro-angiogenic transcription factor HIF-1α and decrease the expression of the vascular endothelial growth factor receptor (VEGFR). nih.gov

Induction of Cellular Stress: These compounds can increase the generation of intracellular reactive oxygen species and impair the cell's ability to handle misfolded proteins. nih.gov

Furthermore, cellular analysis has revealed that N-(2-aminophenyl)-benzamide inhibitors can lead to the downregulated expression of EGFR mRNA and protein, which are often overactive in cancer. nih.gov The antiproliferative activity of these compounds has been observed at micromolar concentrations against various cancer cell lines, including those for lung, cervical, and breast cancer. nih.govnih.gov

Cytotoxic Activity against Cancer Cell Lines

Research into new imidazole-based N-phenylbenzamide derivatives has shown some activity against cancer cell lines. Specifically, derivatives 4e and 4f were found to have IC50 values between 7.5 and 11.1 μM against the cancer cell lines tested. nih.gov However, no specific data on the cytotoxic effects of this compound has been reported.

Antimycobacterial and Antifungal Activities

Efficacy Against Mycobacterium tuberculosis and Atypical Mycobacteria

A study on a series of substituted 2-amino-N-phenylbenzamides revealed that some of these compounds exhibited good activity against Mycobacterium tuberculosis and atypical mycobacterial strains. The introduction of a chloro substituent at position 5 of the benzamide structure was found to improve this antimycobacterial activity, with most of these 5-chloro derivatives being more active against atypical strains than the standard drug isoniazid (B1672263) (INH). The most active derivative identified in this series was 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide. researchgate.net

Activity Against Fungal Strains (e.g., Trichophyton mentagrophytes)

The same study that investigated antimycobacterial properties also found that some 2-amino-N-phenylbenzamide derivatives displayed moderate antifungal activity against Trichophyton mentagrophytes. However, significant activity against other tested fungal strains was not observed. The cyclization of these compounds into 3-phenyl-1,2,3-benzotriazin-4(3H)-ones generally led to a decrease or loss of both antimycobacterial and antifungal activity. researchgate.net

Enzyme Modulation and Receptor Ligand Interactions

Derivatives of the aminobenzamide scaffold have demonstrated significant potential as modulators of various enzymes and as ligands for cellular receptors, highlighting their therapeutic applicability across different disease areas.

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govoatext.com Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin (B600854) secretion and better glycemic control, making it a key target for type 2 diabetes treatment. nih.gov The N-substituted aminobenzamide scaffold has been identified as a valid framework for developing potent DPP-IV inhibitors. nih.govnih.gov

In one study, a series of 69 novel N-substituted aminobenzamide derivatives were synthesized and evaluated for their in vitro DPP-IV inhibitory activity. nih.gov The initial lead compound showed a 28% inhibitory effect on DPP-IV. nih.gov Subsequent modifications led to the discovery of several compounds with enhanced activity. nih.govnih.gov Another research effort focused on optimizing benzamide fragments to target the S2' site of the DPP-IV enzyme, which led to the identification of a 4'-chlorine substituted methyl amide (compound 17g) with an IC₅₀ value of 1.6 nM, superior to the reference drug alogliptin. nih.gov This compound also showed good selectivity over related enzymes DPP-8 and DPP-9. nih.gov

Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Concentration (µM) | % Inhibition | IC₅₀ (nM) | Reference |

| Lead Compound | - | 28% | - | nih.gov |

| Most Active Aminobenzamide | 100 | 38% | - | nih.govnih.gov |

| Compound 17g | - | - | 1.6 | nih.gov |

| Alogliptin (Reference) | - | - | >1.6 | nih.gov |

Modulators of Ion Channels

Ion channels, which regulate the flow of ions across cell membranes, are crucial for cellular communication and are implicated in numerous diseases. leeds.ac.uk Benzamide derivatives have been identified as effective modulators of specific ion channels, particularly the voltage-gated potassium channel Kv1.3. nih.gov

The Kv1.3 channel is found in human T-lymphocytes, and its blockade can lead to the inhibition of T-cell activation and a reduction in immune responses. nih.gov A class of benzamide derivatives has been identified as potent Kv1.3 channel blockers. Structure-activity relationship studies have shown that trans isomers within this class exhibit moderate selectivity for Kv1.3 over other Kv1.x channels present in the brain. nih.gov Furthermore, N-phenylbenzamide derivatives have been discovered as inhibitors of the mitochondrial permeability transition pore (PTP), a channel whose persistent opening can lead to cell death. nih.gov Optimization of this scaffold led to compounds that significantly increase the calcium retention capacity of mitochondria, a measure of PTP inhibition. nih.gov

Ligands for Receptors

The structural versatility of the phenylbenzamide scaffold allows it to serve as a ligand for a variety of biological receptors, leading to potential therapeutic applications in oncology and neurology.

Nuclear and Cytoplasmic Receptors: Derivatives have been designed as ligands for the heterogeneous nuclear ribonucleoprotein K (hnRNP K), a protein whose overexpression is linked to several cancers. benthamdirect.com In silico studies suggest that phenylbenzamide derivatives coupled to pyrimidine (B1678525) nucleosides could effectively bind to the KH3 domain of hnRNP K, indicating their potential as anticancer agents. benthamdirect.com Additionally, N-indanyl benzamides have been developed as inverse agonists for the retinoic acid receptor-related orphan receptor-gamma-t (RORγt), a key regulator of Th17 cell differentiation, making it a target for autoimmune diseases. nih.gov

G-Protein Coupled Receptors (GPCRs): The phenylbenzamide scaffold has been used to develop ligands for GPCRs such as the μ-opioid receptor and the histamine (B1213489) H₂ receptor. A new chemical scaffold based on this structure was found to act as a positive or silent allosteric modulator (PAM or SAM) of the μ-opioid receptor, which could lead to analgesics with fewer side effects. researchgate.net Fluorescently labeled squaramide-type antagonists derived from this scaffold have been synthesized for the histamine H₂ receptor, providing valuable tools for receptor binding studies. nih.gov

Immune Checkpoint Receptors: In cancer immunotherapy, small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction are of great interest. Novel benzamide derivatives have been designed and synthesized as PD-1/PD-L1 antagonists, with one promising compound (D2) showing an IC₅₀ value of 16.17 nM. nih.gov

Immunomodulatory Effects

Derivatives of the aminobenzamide family exhibit notable immunomodulatory properties through various mechanisms. The compound 3-aminobenzamide (B1265367) has been shown to prevent stress-induced immunosuppression by inhibiting poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair and cell death. nih.gov In a study using a restraint stress model in mice, 3-aminobenzamide administration prevented the suppression of antibody production. nih.gov

Furthermore, the modulation of ion channels by benzamide derivatives contributes to their immunomodulatory effects. As mentioned, the blockade of the Kv1.3 potassium channel in T-lymphocytes by benzamide compounds inhibits T-cell activation, thereby attenuating immune responses. nih.gov This makes Kv1.3 inhibitors a potential therapeutic avenue for autoimmune disorders. Similarly, the development of RORγt inverse agonists from the N-indanyl benzamide class targets the differentiation of Th17 cells, which are central to many autoimmune diseases. nih.gov

Investigation of in vitro and in vivo Biological Efficacy

The therapeutic potential of this compound derivatives has been substantiated through extensive in vitro and in vivo studies across various disease models, including infectious diseases, cancer, and metabolic disorders.

In Vitro Efficacy: Derivatives of the (amino)benzamide scaffold have demonstrated broad-spectrum biological activity in laboratory assays.

Antiviral Activity: N-phenylbenzamide derivatives have shown efficacy against several viruses. One derivative, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was active against multiple strains of Enterovirus 71 (EV 71) with IC₅₀ values ranging from 5.7 to 12 µM. nih.gov Another derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, exhibited potent anti-Hepatitis B Virus (HBV) activity against both wild-type (IC₅₀: 1.99 µM) and drug-resistant strains (IC₅₀: 3.30 µM). tandfonline.com

Antiparasitic Activity: N-phenylbenzamide derivatives have been effective against kinetoplastid parasites. nih.govacs.org Bis(2-aminoimidazolines) and bisarylimidamides based on this scaffold showed submicromolar to micromolar activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov

Anticancer Activity: Numerous studies have highlighted the cytotoxic potential of these compounds against various cancer cell lines. An o-aminobenzamide analogue (F8) was effective against undifferentiated gastric cancer cells (IC₅₀ of 0.26 µM for HGC-27). nih.gov Imidazole-based N-phenylbenzamide derivatives showed good activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC₅₀ values between 7.5 and 11.1 μM. nih.gov Other derivatives have shown efficacy against glioblastoma and have been found to inhibit COX-2. nih.gov

Table 2: Summary of In Vitro Biological Activity of Selected Benzamide Derivatives

| Compound Class/Derivative | Target Organism/Cell Line | Biological Activity | IC₅₀ Value | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV 71) | Antiviral | 5.7 - 12 µM | nih.gov |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Hepatitis B Virus (HBV) | Antiviral | 1.99 µM (WT) | tandfonline.com |

| Bisarylimidamide 3a | T. brucei, T. cruzi, L. donovani | Antiparasitic | Submicromolar | nih.govacs.org |

| o-aminobenzamide analogue F8 | HGC-27 (Gastric Cancer) | Anticancer | 0.26 µM | nih.gov |

| Imidazole-based derivative 4f | A549, HeLa, MCF-7 (Cancer) | Anticancer | 7.5 - 9.3 µM | nih.gov |

| N-2-(phenylamino) benzamide I-1 | COX-2 | Enzyme Inhibition | 33.61 µM | nih.gov |

In Vivo Efficacy: The promising in vitro results have been translated into successful in vivo studies for several derivatives.

Anticancer Efficacy: A salt form of the o-aminobenzamide analogue F8 (F8·2HCl) demonstrated superior in vivo antitumor efficacy in a HGC-27 gastric cancer xenograft model, with a tumor growth inhibition (TGI) of 70.1%. nih.gov Similarly, an N-2-(phenylamino) benzamide derivative (I-1) significantly repressed tumor growth in both a C6 glioma orthotopic model (TGI = 66.7%) and a U87MG xenograft model (TGI = 69.4%). nih.gov

Metabolic and Infectious Disease Efficacy: In a study on DPP-IV inhibitors, the potent benzamide derivative 17g robustly improved glucose tolerance in normal mice. nih.gov An N-phenylbenzamide derivative (1a) was shown to be curative by oral administration in an acute mouse model of African trypanosomiasis. acs.org Furthermore, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide showed potent anti-HBV activity in a DHBV-infected duck model. tandfonline.com

These in vivo studies confirm the potential of the aminobenzamide scaffold as a source of drug candidates for a wide range of diseases, validating the findings from in vitro screening and mechanistic investigations.

Structure Activity Relationship Sar Studies of 2 Amino N Methyl N Phenylbenzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-amino-N-phenylbenzamide derivatives is profoundly influenced by the nature and position of substituents on both the benzoyl and the N-phenyl rings. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity against various biological targets, including mycobacteria and thrombosis-related enzymes.

Studies on a series of substituted 2-amino-N-phenylbenzamides have revealed critical insights into their antimycobacterial properties. The introduction of a chloro substituent at the 5-position of the 2-aminobenzoyl ring has been shown to enhance antimycobacterial activity. nih.gov For instance, a comparative analysis of 2-amino-N-phenylbenzamides and their 5-chloro analogues demonstrated a marked improvement in activity against various mycobacterial strains with the addition of the chloro group. nih.gov The most active compound in one such study was identified as 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide. nih.gov

Further investigations into the N-phenyl ring have highlighted the importance of its substitution pattern. In the context of antithrombotic activity, modifications to the N-phenyl moiety have yielded compounds with varying degrees of efficacy. For example, a 4-methoxybenzyl substituent on the amide nitrogen, coupled with a benzyl (B1604629) group on the amine nitrogen, resulted in a significant increase in antithrombotic activity without a substantial effect on prothrombin time. nih.gov The substitution of the 4-methoxyphenyl (B3050149) group with halogenated phenyl rings, such as in the case of fluoro-substituted derivatives, maintained the antithrombotic activity, although it also led to an increase in bleeding time. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 2-aminobenzamide (B116534) derivatives based on findings from different studies.

| Parent Compound | Substituent Modification | Position of Modification | Observed Biological Activity | Key Findings |

|---|---|---|---|---|

| 2-amino-N-phenylbenzamide | Chloro (Cl) | 5-position of the 2-aminobenzoyl ring | Antimycobacterial | Introduction of a chloro group at this position generally improves activity against Mycobacterium tuberculosis and atypical mycobacteria. nih.gov |

| 2-(benzylamino)-N-(4-methoxybenzyl)benzamide | 4-Fluorophenyl | Replaced the 4-methoxybenzyl group | Antithrombotic | Maintained antithrombotic activity but increased bleeding time compared to the methoxy (B1213986) derivative. nih.gov |

| 2-(benzylamino)-N-(4-methoxybenzyl)benzamide | 4-Chlorophenyl | Replaced the 4-methoxybenzyl group | Antithrombotic | Similar to the fluoro derivative, maintained antithrombotic activity with an increase in bleeding time. nih.gov |

| 2-(benzylamino)-N-(4-methoxybenzyl)benzamide | 4-Bromophenyl | Replaced the 4-methoxybenzyl group | Antithrombotic | Consistent with other halo-substituents, it showed antithrombotic activity and increased bleeding time. nih.gov |

Role of Amide Functionality and Aromatic Rings in Biological Activity

The amide bond and the two aromatic rings constitute the fundamental backbone of 2-amino-N-methyl-N-phenylbenzamide and are indispensable for its biological activity. The amide linkage provides a stable, planar structural element that can participate in crucial hydrogen bonding interactions with biological targets. csic.es The specific orientation and rigidity conferred by the amide bond are often critical for fitting into the binding pockets of enzymes and receptors. nsf.gov

The importance of the amide linker has been demonstrated in studies where its modification led to a complete loss of activity. For instance, in a series of salicylanilides, which share a similar structural motif, reversing the amide linkage or replacing it with an ester group resulted in inactive compounds. Current time information in Bangalore, IN. This highlights the specific directional hydrogen bonding capabilities of the N-H and C=O groups of the amide that are essential for molecular recognition.

The aromatic rings also play a pivotal role, primarily through hydrophobic and π-stacking interactions with aromatic amino acid residues within the target protein. The 2-aminobenzoyl ring and the N-phenyl ring provide a scaffold that can be extensively modified with various substituents to fine-tune the electronic and steric properties of the molecule, thereby modulating its binding affinity and selectivity. The planarity of these rings is often a key determinant of effective binding.

Stereochemical Influences on Activity

While direct studies on the stereochemical influences of this compound are not extensively documented, the principles of stereochemistry, particularly atropisomerism, in related N-phenylbenzamide and benzimidazole (B57391) structures have been shown to have a profound impact on biological activity. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and their distinct three-dimensional arrangements can lead to differential interactions with chiral biological macromolecules like enzymes and receptors. nih.govnih.gov

In analogous systems, such as ortho-substituted 1-phenylbenzimidazoles, the separation of atropisomers has revealed that one isomer can be significantly more active than the other. nih.govresearchgate.net For instance, in a study on atropisomeric benzimidazoles, the (+)-atropisomers demonstrated a stronger effect on inhibiting cancer cell growth and microtubule organization compared to their (-)-counterparts. nih.govresearchgate.net This difference in activity is attributed to the specific spatial orientation of the substituents, which dictates how well the molecule can fit into its binding site.

Given the potential for hindered rotation around the N-C(aryl) bond in ortho-substituted 2-amino-N-phenylbenzamide derivatives, it is highly probable that atropisomerism could play a significant role in their biological activity. The differential spatial arrangement of the two aromatic rings would likely lead to distinct binding modes and affinities for their biological targets. Therefore, the separation and individual biological evaluation of atropisomers of this compound derivatives could be a crucial step in developing more potent and selective agents. nsf.gov

Correlation between Electronic Properties and Biological Efficacy

The biological efficacy of 2-amino-N-phenylbenzamide derivatives is intrinsically linked to their electronic properties. Quantitative structure-activity relationship (QSAR) studies on related benzamide (B126) and benzimidazole compounds have consistently highlighted the importance of various electronic and physicochemical descriptors in determining their biological activity. nih.gov These descriptors include, but are not limited to, the dipole moment, the energy of the highest occupied molecular orbital (HOMO), and the distribution of electronic charges within the molecule.

The dipole moment of a molecule is another key electronic property that can influence its interaction with the polar environment of a biological target. A lower dipole moment may be favorable for activity in some cases, suggesting that less polar molecules might be more effective. Furthermore, the HOMO energy is related to the electron-donating ability of a molecule, and variations in this parameter can affect charge transfer interactions with biological receptors.

The following table illustrates the correlation between certain electronic properties and the biological activity of related benzimidazole derivatives, which can provide insights into the potential SAR of 2-amino-N-phenylbenzamide derivatives.

| Compound Class | Electronic/Physicochemical Descriptor | Correlation with Biological Activity | Implication for 2-amino-N-phenylbenzamide Derivatives |

|---|---|---|---|

| Benzimidazole derivatives | Lipophilicity (logP) | Governs the inhibitory activity against Saccharomyces cerevisiae. | Optimizing lipophilicity is likely crucial for cell permeability and overall efficacy. |

| 2-Thioarylalkyl-1H-Benzimidazole derivatives | Dipole moment (μ) | Lower dipole moment values were correlated with improved anthelmintic activity. | Modulating substituents to achieve a favorable dipole moment could enhance biological activity. |

| 2-Thioarylalkyl-1H-Benzimidazole derivatives | Energy of HOMO (EHOMO) | Lower HOMO energy values were associated with increased anthelmintic activity. | Electron-withdrawing substituents might be beneficial for activity by lowering the HOMO energy. |

Design of Novel Analogues based on SAR Insights

The insights gained from structure-activity relationship studies have been instrumental in the rational design of novel analogues of 2-amino-N-phenylbenzamide with improved biological profiles. By understanding which structural modifications enhance activity and which are detrimental, medicinal chemists can strategically synthesize new compounds with a higher probability of success.

For example, SAR studies that identified the importance of specific substitutions on the N-phenyl ring have guided the development of new antimycobacterial agents. Knowing that a 5-chloro substituent on the 2-aminobenzoyl ring is beneficial, further modifications can be focused on the N-phenyl moiety to optimize properties like potency, selectivity, and pharmacokinetic profile. nih.gov

In the realm of kinase inhibitors, SAR has driven the evolution of lead compounds into potent and selective drug candidates. The discovery that certain substitution patterns on the N-phenyl ring of related amide-containing compounds can switch a molecule from an antagonist to a positive allosteric modulator (PAM) highlights the power of SAR in navigating chemical space to achieve desired pharmacological effects.

The design of novel analogues often involves an iterative process of synthesis and biological testing. For instance, based on the finding that smaller, electron-rich substituents at the C-5 position of a benzamide core were more potent as antitubercular agents, new series of compounds with furan (B31954) and thiophene (B33073) rings at this position were synthesized, leading to the identification of highly active derivatives. nih.gov This iterative approach, guided by continuous feedback from SAR studies, is a cornerstone of modern drug discovery.

Medicinal Chemistry and Drug Discovery Applications of 2 Amino N Methyl N Phenylbenzamide and Its Analogs

The 2-aminobenzamide (B116534) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide range of therapeutic agents. Its derivatives have been extensively explored for various biological activities, leading to the discovery of potent drug candidates. This article focuses on the chemical and pharmacological aspects of 2-amino-N-methyl-N-phenylbenzamide and its related analogs, detailing their journey from lead compound identification to preclinical evaluation.

Potential Applications in Materials Science

Molecular Electronics and Unimolecular Rectifiers

The field of molecular electronics aims to use individual molecules as active components in electronic circuits. A key target in this area is the development of unimolecular rectifiers, which are single-molecule diodes that allow current to flow preferentially in one direction. batistalab.com Theoretical and experimental studies have identified the N-phenylbenzamide (NPBA) backbone as a promising candidate for creating such unimolecular rectifiers. acs.orgrsc.org

The rectification behavior in these molecules arises from an asymmetry in their electronic structure, which leads to a directional dependence of charge transport when the molecule is placed between two electrodes. Computational screenings of numerous molecular structures have highlighted NPBA and its derivatives for their favorable combination of both good conductance and significant rectification properties. acs.orgnih.gov The introduction of functional groups, such as the amino and methyl groups in 2-amino-N-methyl-N-phenylbenzamide, is a key strategy for fine-tuning these properties.

Molecular Diode Development

The development of molecular diodes is a critical step towards the miniaturization of electronic components. The NPBA framework serves as a foundational structure for these diodes. semanticscholar.org The core principle behind their function is the asymmetric distribution of the electron density within the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For NPBA-based molecules, charge transport at low bias is typically dominated by the HOMO. batistalab.com The energy level of the HOMO relative to the Fermi level of the electrodes significantly influences the molecule's conductance. By strategically adding electron-donating or electron-withdrawing groups to the NPBA backbone, it is possible to adjust this energy level and, consequently, the rectification behavior. The "2-amino" group is an electron-donating group, which is expected to raise the energy of the HOMO, bringing it closer to the Fermi level of the electrodes and thereby enhancing conductance. acs.orgscience.gov

Structure-Function Relationships in Conductance and Rectification

The relationship between the molecular structure of NPBA derivatives and their electronic function is a subject of intensive research. rsc.org The conductance and rectification properties are not only dependent on the core molecular structure but are also influenced by the nature of the anchoring groups that connect the molecule to the electrodes and the specific placement of functional groups on the aromatic rings. semanticscholar.org

In the case of this compound, the presence of the amino group on the benzamide (B126) ring and the methyl group on the amide nitrogen introduces specific electronic and steric effects. The electron-donating nature of the amino group is predicted to increase the molecule's conductance. acs.org The rectification ratio, a measure of a diode's efficiency, is also expected to be influenced by the asymmetric placement of this group.

Table 1: Predicted Effects of Functional Groups on the Electronic Properties of the N-phenylbenzamide Framework

| Functional Group | Position | Predicted Effect on HOMO Energy | Predicted Effect on Conductance | Predicted Effect on Rectification |

| Amino (-NH2) | 2-position of Benzamide Ring | Increase | Increase | Enhancement |

| Methyl (-CH3) | N-position of Amide | Minor Electronic Effect | Minor Electronic Effect | May influence conformation |

Future Directions and Research Gaps

Exploration of New Synthetic Pathways and Green Methodologies

Currently, dedicated synthetic procedures for 2-amino-N-methyl-N-phenylbenzamide are not prominent in the literature, presenting an opportunity for significant synthetic innovation. Future research should prioritize the development of efficient, high-yield, and environmentally sustainable synthetic routes.

Methodologies developed for structurally similar compounds offer a promising starting point. A particularly relevant avenue is the adaptation of one-pot synthesis procedures, which have been successfully employed for related molecules like 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn Such a process, which can achieve yields of 87-94%, involves the initial formation of a benzoxazinedione from a substituted 2-aminobenzoic acid, followed by aminolysis. sioc-journal.cn This approach is noted for its simple work-up, milder conditions, and reduced reaction times, aligning with the principles of green chemistry.

Furthermore, metal-free synthetic strategies are a key area for development. Novel metal-free methods have been developed for creating 2-aryl quinazolinones from 2-amino benzamides, including N-alkyl and N-phenyl substituted variants. rsc.org These reactions demonstrate that the 2-aminobenzamide (B116534) core is amenable to transformations under relatively benign conditions, sometimes using common solvents like DMSO as a carbon source. rsc.org Exploring similar domino reactions or C-H activation strategies could lead to novel and efficient pathways to synthesize the title compound and its derivatives.

| Synthetic Strategy | Analog Compound | Key Features | Potential Adaptation for this compound | Reference(s) |

| One-Pot Synthesis | 2-amino-5-halogenated-N,3-dimethylbenzamides | High yield (87-94%), mild conditions, environmentally friendly. | Adapt the sequence starting from 2-aminobenzoic acid and using N-methylaniline in the aminolysis step. | sioc-journal.cn |

| Metal-Free Annulation | N-aryl and N-alkyl 2-amino benzamides | Uses accessible starting materials, avoids transition metals. | Use of this compound as a precursor for more complex heterocyclic structures. | rsc.org |

| Classical Amide Coupling | N-phenylbenzamide derivatives | Standard synthesis via acid chlorides or with coupling agents. | Reaction of a 2-nitrobenzoyl chloride with N-methylaniline, followed by reduction of the nitro group. | nih.gov |

Comprehensive Mechanistic Elucidation of Biological Actions

The biological activity profile of this compound remains uncharacterized. A significant research gap exists in understanding its potential interactions with biological targets. Future studies should involve broad-spectrum screening to identify any pharmacological effects, followed by in-depth mechanistic investigations. The activities of its analogs suggest several promising areas for inquiry.

Derivatives of 2-amino-N-phenylbenzamide have demonstrated notable in vitro antimycobacterial activity against Mycobacterium tuberculosis and other atypical strains, as well as moderate antifungal properties. researchgate.net Separately, extensive research on N-phenylbenzamide derivatives has identified them as potent binders of the DNA minor groove, particularly in the AT-rich kinetoplast DNA (kDNA) of parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govacs.org This interaction disrupts kDNA function, leading to parasite death. nih.govacs.org Other benzamide (B126) derivatives have been investigated as anticancer agents, with some showing inhibitory activity against targets like Abelson (ABL) tyrosine kinase. nih.gov These findings strongly suggest that this compound should be evaluated for antimicrobial, antiparasitic, and anticancer properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for accelerating drug discovery, yet no modeling studies have been published for this compound. Future research should leverage these in silico techniques to predict its biological potential and guide the synthesis of more potent and selective derivatives.

Molecular docking is a primary technique that should be employed. It has been used successfully to model the interaction between various benzamide derivatives and a range of biological targets. walshmedicalmedia.com For instance, docking studies have elucidated the binding modes of N-phenylbenzamides with bacterial enzymes like Aminoglycoside-2”-phosphotransferase-IIa and fungal aspartic proteinases. ubaya.ac.id Similar studies on imidazole-based N-phenylbenzamide derivatives have predicted their binding affinity for ABL1 kinase, a key target in cancer therapy. nih.gov

Applying these computational approaches to this compound would allow for virtual screening against libraries of known protein targets. Furthermore, quantitative structure-activity relationship (QSAR) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, which have been performed on other benzamides, could be used to forecast the compound's drug-likeness and pharmacokinetic profile, thereby prioritizing the most promising derivatives for synthesis and biological testing. ubaya.ac.idscispace.com

Diversification of Biological Screening and Target Identification

The full therapeutic potential of this compound can only be understood through comprehensive and diversified biological screening. The current lack of data necessitates a broad-based approach to identify potential lead activities. Research on its analogs provides a clear roadmap for designing these screening panels.

| Activity Class | Screening Target/Assay | Rationale Based on Analogs | Reference(s) |

| Antimicrobial | Mycobacterium tuberculosis, Candida albicans | 2-amino-N-phenylbenzamides show antimycobacterial and antifungal activity. | researchgate.netubaya.ac.id |

| Antiparasitic | Trypanosoma brucei, Leishmania donovani, Trypanosoma cruzi | N-phenylbenzamide derivatives are potent inhibitors of kinetoplastid parasites. | nih.govacs.orgnih.gov |

| Anticancer | A549 (lung), HeLa (cervical), MCF-7 (breast) cancer cell lines | Imidazole-based N-phenylbenzamides show cytotoxicity against these cell lines. | nih.gov |

| Antiviral | Hepatitis B Virus (HBV) | N-phenylbenzamide derivatives can inhibit HBV replication. | |

| Central Nervous System | Anticonvulsant models | The benzamide scaffold is present in some anticonvulsant drugs. | researchgate.net |

Initial screening should target infectious diseases, focusing on bacteria, fungi, and kinetoplastid parasites, given the strong precedent from related compounds. nih.govresearchgate.netubaya.ac.id A second priority should be screening against a panel of human cancer cell lines, as the N-phenylbenzamide core is a feature in some ABL1 kinase inhibitors. nih.gov Finally, given that the broader benzamide class includes compounds with various other activities, wider screening for antiviral and central nervous system effects is also warranted. researchgate.net

Investigation of Novel Material Science Applications

Beyond pharmacology, the unique chemical structure of this compound suggests it may have applications in material science, an area that is entirely unexplored for this compound. The presence of aromatic rings, an amide linkage, and a reactive primary amine group provides multiple functionalities for polymerization or incorporation into larger material scaffolds.

Research on simpler analogs provides clues to potential applications. For example, N-methylbenzamide is used in the development and modification of polymers and resins to enhance physical properties like thermal stability and chemical resistance. chemicalbook.com This makes it a valuable component in high-performance materials for the automotive and electronics industries. chemicalbook.com Additionally, the related compound 2-aminobenzamide is used as a fluorescent tag in glycan analysis, indicating that the 2-aminobenzamide framework can possess useful photophysical properties. medchemexpress.com

Future research should therefore investigate the potential of this compound as a monomer for creating novel polyamides or as an additive to existing polymers. Its potential as a fluorescent molecule or a building block for organic electronic materials also merits investigation.

Q & A

Basic: What are the recommended synthetic strategies for 2-amino-N-methyl-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions, starting with substituted anilines or benzoic acid derivatives. For example, nucleophilic substitution or amidation reactions are common. Key steps include:

- Amide bond formation : Reacting 2-aminobenzoic acid derivatives with N-methylaniline in the presence of coupling agents like EDCI/HOBt under anhydrous conditions (e.g., CH₂Cl₂) .

- Optimization : Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of reagents significantly affect yield and purity. For instance, trifluoroacetic acid (TFA) is used for deprotection in intermediate steps, but prolonged exposure can lead to side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., NH peaks at δ 6.5–7.5 ppm) and confirms methyl and phenyl group positions .

- IR Spectroscopy : Detects amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Crystallography :

Advanced: How can researchers address challenges in crystallographic refinement of this compound, particularly regarding disorder or twinning in crystal structures?

Answer:

- Disorder Handling : Use SHELXL's PART and SUMP instructions to model split positions, constrained via ISOR or DELU commands to prevent overparameterization .

- Twinning : Employ TWIN/BASF commands in SHELXL for twin refinement. HKLF5 format in data processing (e.g., via CrysAlisPro) helps detect twinning via intensity statistics .

- Validation : Check R-factor convergence and Fo/Fc maps in WinGX to ensure model accuracy .

Advanced: What strategies are employed to resolve contradictions in biological activity data of benzamide derivatives, such as differing IC50 values across studies?

Answer:

- Assay Standardization :

- Use internal controls (e.g., reference inhibitors) and normalize data to cell viability assays (MTT/XTT) to minimize inter-lab variability .

- Structural Correlation :

- Data Reprodubility : Validate results via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Advanced: In optimizing the synthesis of this compound, what methodologies are used to identify rate-limiting steps or side reactions?

Answer:

- Kinetic Profiling : Monitor intermediates via in situ FTIR or LC-MS at timed intervals to identify bottlenecks (e.g., slow amidation) .